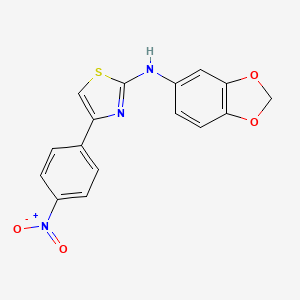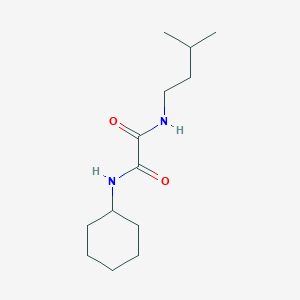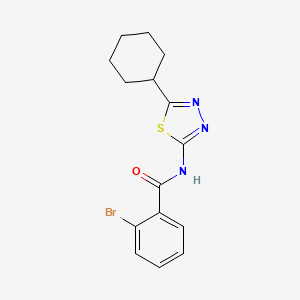![molecular formula C24H20Cl2N4O4 B11539082 N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide]](/img/structure/B11539082.png)
N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide] is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzene ring, chlorophenoxy groups, and hydrazide linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide] typically involves the condensation of benzene-1,4-dicarbaldehyde with 2-(4-chlorophenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide] has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’,N’'-[1,4-Phenylenedi(E)methylylidene]bis[2-(1-naphthylamino)acetohydrazide]
- N’,N’'-[1,4-phenylenedi(methylylidene)]bis[2-(2,4-dibromophenoxy)acetohydrazide]
Uniqueness
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide] is unique due to its specific structural features, such as the presence of chlorophenoxy groups and the benzene-1,4-diyldi(E)methylylidene linkage
Propiedades
Fórmula molecular |
C24H20Cl2N4O4 |
|---|---|
Peso molecular |
499.3 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-[(E)-[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H20Cl2N4O4/c25-19-5-9-21(10-6-19)33-15-23(31)29-27-13-17-1-2-18(4-3-17)14-28-30-24(32)16-34-22-11-7-20(26)8-12-22/h1-14H,15-16H2,(H,29,31)(H,30,32)/b27-13+,28-14+ |
Clave InChI |
CQIZSVRISNNZGF-OCHFTUDZSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)C=NNC(=O)COC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N'-[(Z)-(4-methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylidene]benzohydrazide](/img/structure/B11539003.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11539009.png)
![Ethyl 2-amino-5'-bromo-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11539010.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11539013.png)


![(9E)-2,4,7-trinitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene](/img/structure/B11539022.png)
![2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11539049.png)
![2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-4,5-diphenyl-1H-imidazole](/img/structure/B11539065.png)
![N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B11539076.png)
![3-{[(4-chlorophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11539077.png)


![N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11539088.png)
